![molecular formula C16H18FNO3S2 B2461047 (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797276-94-8](/img/structure/B2461047.png)
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as AZD1775, is a small molecule inhibitor that has gained attention in scientific research due to its potential as a cancer treatment. This compound is being studied for its ability to inhibit the activity of the protein kinase Wee1, which is involved in the regulation of cell division.
Mécanisme D'action
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone functions as a Wee1 inhibitor, which leads to the activation of the cyclin-dependent kinase 1 (CDK1)/cyclin B complex. This complex is involved in the initiation of mitosis, and its activation by (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone results in premature entry into mitosis and subsequent cell death. In addition, (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting the repair of DNA damage.
Biochemical and Physiological Effects:
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have a potent inhibitory effect on Wee1 kinase activity, leading to increased CDK1/cyclin B complex activity and premature entry into mitosis. This results in cell death in cancer cells. In addition, (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to enhance the efficacy of DNA-damaging agents by inhibiting DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in lab experiments is its specificity for Wee1 kinase, which allows for the investigation of the role of Wee1 in cell division and cancer progression. However, one limitation is that (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have off-target effects on other kinases, which may complicate the interpretation of results.
Orientations Futures
For the study of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone include the investigation of its efficacy in clinical trials for the treatment of various types of cancer. In addition, further research is needed to determine the optimal dosing and scheduling of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in combination with other cancer treatments. Finally, the identification of biomarkers that predict response to (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone and other Wee1 inhibitors will be important for the development of personalized cancer treatments.
Méthodes De Synthèse
The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves a multi-step process that includes the reaction of 5-fluorobenzo[b]thiophene-2-carboxylic acid with 3-(isobutylsulfonyl)azetidine-1-amine followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in its pure form.
Applications De Recherche Scientifique
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is being studied for its potential as a cancer treatment. Wee1 is involved in the regulation of cell division, and its inhibition by (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to increase the sensitivity of cancer cells to chemotherapy. In particular, (5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been studied in combination with DNA-damaging agents such as gemcitabine, cisplatin, and carboplatin, and has been found to enhance their efficacy in preclinical models of cancer.
Propriétés
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-10(2)9-23(20,21)13-7-18(8-13)16(19)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELBHXUUJOCRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


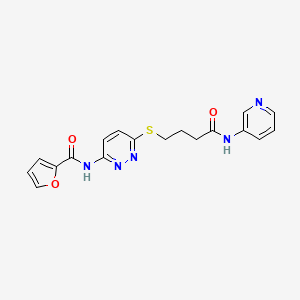
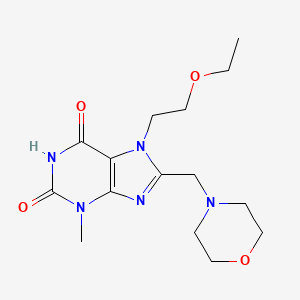
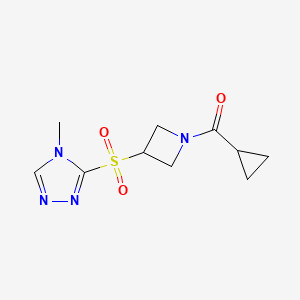
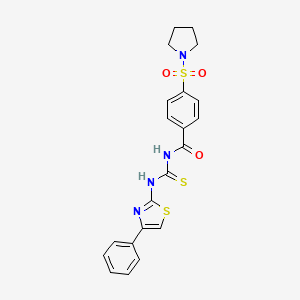

![1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2460976.png)
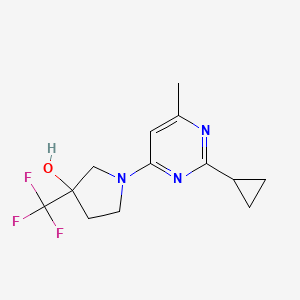
![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2460979.png)
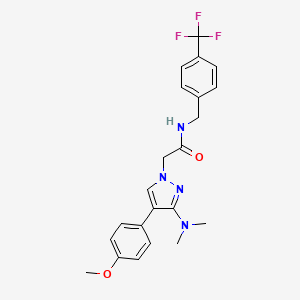
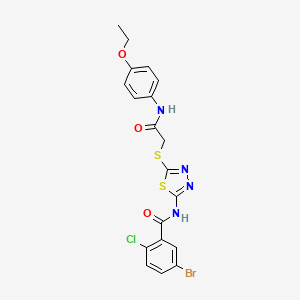
![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)
